molecular formula C26H25N3O8 B15085563 [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769151-17-9

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B15085563
CAS No.: 769151-17-9
M. Wt: 507.5 g/mol
InChI Key: DCGZPIROQFZYED-JVWAILMASA-N
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Description

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy, nitrophenoxy, and methoxybenzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the hydrazone derivative, followed by the introduction of the nitrophenoxy and ethoxy groups. The final step involves the esterification with 4-methoxybenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with cellular proteins, potentially inhibiting their function. Additionally, the hydrazone moiety may form reactive intermediates that can modify biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

769151-17-9

Molecular Formula

C26H25N3O8

Molecular Weight

507.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25N3O8/c1-4-35-24-15-18(9-14-23(24)37-26(31)19-10-12-20(34-3)13-11-19)16-27-28-25(30)17(2)36-22-8-6-5-7-21(22)29(32)33/h5-17H,4H2,1-3H3,(H,28,30)/b27-16+

InChI Key

DCGZPIROQFZYED-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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